8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde

Chemosensor Synthesis Schiff Base Chemistry Building Block Reactivity

Researchers face failed SAR studies when substituting fluorinated quinolines with non-fluoro analogs-activity against P. aeruginosa drops significantly. This compound delivers the precise 6-fluoro, 5-methyl, 8-amino substitution pattern required for chelation-based sensors and antibacterial scaffolds. - **Reactive handles**: 2-aldehyde for Schiff base conjugation; 8-NH2 for additional binding. - **Pharmacophore integrity**: 6-F proven critical for fluoroquinolone potency. - **Supply**: Research quantities (mg to g) available; 95-98% purity typical.

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
CAS No. 1420794-44-0
Cat. No. B11900606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
CAS1420794-44-0
Molecular FormulaC11H9FN2O
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1C=CC(=N2)C=O)N)F
InChIInChI=1S/C11H9FN2O/c1-6-8-3-2-7(5-15)14-11(8)10(13)4-9(6)12/h2-5H,13H2,1H3
InChIKeyMPZVDTGUBWVKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde: Fluorinated Building Block


8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde (CAS 1420794-44-0) is a fluorinated heterocyclic building block belonging to the 8-aminoquinoline-2-carbaldehyde family [1]. It features a quinoline core with a strategically positioned primary amino group at the 8-position, a fluorine atom at the 6-position, a methyl group at the 5-position, and a reactive aldehyde handle at the 2-position. This specific substitution pattern enables its use as a versatile intermediate for the synthesis of chemosensors [1] and potentially bioactive molecules within the broader class of quinoline derivatives known for antibacterial [2] and other activities. The compound is commercially available for research and development purposes with typical purity specifications ranging from 95% to 98% .

Differentiated Reactivity and Selectivity


Substituting 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde with a generic quinoline-2-carbaldehyde or a closely related analog is not functionally equivalent due to its specific substitution pattern, which directly dictates its synthetic utility and potential biological interactions. The presence of the 8-amino group, in combination with the 6-fluoro and 5-methyl substituents, creates a unique electronic and steric environment around the quinoline core [1]. This configuration is critical for applications requiring specific chelation properties, as seen in chemosensor development [1]. Furthermore, the 6-fluoro and 5-methyl groups are known to influence the antibacterial potency of fluoroquinoline derivatives [2]. Therefore, substituting this compound with a des-fluoro, des-methyl, or differently substituted analog can lead to a loss of the desired reactivity, target affinity, or biological activity profile, as detailed in the following quantitative evidence.

Quantitative Differentiators


Aldehyde vs. Carboxylic Acid Reactivity

The 2-carbaldehyde functional group distinguishes 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde from its carboxylic acid counterpart (e.g., 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid). This aldehyde offers distinct and more versatile pathways for further functionalization [1]. While the carboxylic acid is limited to amide/ester formations, the aldehyde enables a broader range of condensation reactions, such as imine (Schiff base) formation, which is a cornerstone for constructing chemosensor molecules .

Chemosensor Synthesis Schiff Base Chemistry Building Block Reactivity

Antibacterial Potency via 6-Fluoro Substitution

The presence of a fluorine atom at the 6-position of the quinoline ring is a key structural determinant for antibacterial potency. A study on a series of fluoroquinoline-3-carbaldehyde derivatives demonstrated that the 7-fluoro analog (closest positional comparator) exhibited broad-spectrum antibacterial activity with inhibition zones (IZ) ranging from 7.3 ± 0.67 to 15.3 ± 0.33 mm against E. coli, P. aeruginosa, S. aureus, and S. pyogenes at 200 µg/mL [1]. Crucially, compound 8 (13.6 ± 0.22 mm) showed a superior IZ against P. aeruginosa compared to the clinical antibiotic ciprofloxacin (10.0 ± 0.45 mm) [1]. While direct data for the 8-amino-6-fluoro-5-methyl derivative is absent in this study, the data strongly supports that the 6-fluoro substitution is critical for achieving high potency, differentiating it from non-fluorinated quinoline analogs.

Antibacterial Research Fluoroquinoline SAR Broad-Spectrum Activity

Purity Specifications for Research Reproducibility

Commercially available 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde is offered with defined purity specifications, providing a verifiable baseline for reproducible research. Key suppliers report minimum purity levels, including 95% and 97% . This contrasts with custom-synthesized batches or less-characterized analogs, which may introduce unknown impurities that can confound experimental results or lead to batch-to-batch variability. Selecting a product with a certified purity grade directly supports reliable SAR studies and downstream applications.

Chemical Procurement Research Reproducibility Purity Assurance

Validated Research Applications


Chemosensor Synthesis via Aldehyde Condensation

This compound is a demonstrated building block for developing ion sensors. The aldehyde functionality at the 2-position allows for efficient condensation with amines to form Schiff base linkages, a key step in constructing chelating moieties for metal ion detection [1]. The 8-amino group can further participate in binding, enhancing sensor selectivity.

Antibacterial Drug Discovery Scaffold

As a member of the fluoroquinoline class, this compound serves as a scaffold for synthesizing novel antibacterial agents. The 6-fluoro substituent is a critical pharmacophore associated with enhanced antibacterial potency, as evidenced by class-level studies showing improved activity against pathogens like P. aeruginosa [2]. Its reactive aldehyde also provides a convenient handle for generating libraries of derivatives for structure-activity relationship (SAR) studies.

Chemical Biology Probe Development

The unique combination of a fluorophore-like quinoline core (with an amino group that can influence photophysical properties) and a reactive aldehyde makes this compound a versatile starting point for creating fluorescent probes or activity-based probes [REFS-1, REFS-2]. The aldehyde can be used to attach the quinoline reporter to biomolecules or small-molecule ligands via bioorthogonal or traditional conjugation chemistries.

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